2,4,4,4-Tetrachlorobut-2-enal
Description
Contextual Significance in Halogenated Organic Systems
Halogenated organic compounds are of significant interest in synthetic chemistry due to the unique reactivity conferred by the halogen atoms. 2,4,4,4-Tetrachlorobut-2-enal serves as a key building block, particularly in the synthesis of heterocyclic compounds. Its primary significance lies in its role as a precursor to other complex molecules. For instance, it is a crucial reactant in the synthesis of 3,5-Dichloropyridazine (B104411). chemicalbook.com This derivative is noted for its potential as a histamine (B1213489) H4 antagonist, which could be applied in the treatment of conditions like asthma and allergies. chemicalbook.com
The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond and the aldehyde functional group, both of which are influenced by the strongly electron-withdrawing chlorine atoms. This high degree of halogenation makes the compound a useful intermediate in the preparation of specialized chemical structures, including those used in medicinal chemistry. The compound also reacts with phosphites, such as trimethyl phosphite, to yield organophosphorus products like 2,4,4-trichlorobutadienyl dimethyl phosphate, demonstrating its utility in creating diverse chemical scaffolds. prepchem.com
Historical Perspectives on Tetrachlorobutenal Chemistry
While the broader history of halogenated compounds dates back to the early developments of organic chemistry, specific historical documentation on this compound is not extensively detailed in readily available literature. The chemistry of chlorinated aldehydes and their reactions has been a subject of investigation for many decades, often in the context of creating agrochemicals, pharmaceuticals, and polymers.
The synthesis of related compounds, such as 2,4,4-trichlorobutadienyl phosphates derived from a tetrachlorobutenal isomer, is described in patents from the latter half of the 20th century, indicating that research into the reactivity of such heavily chlorinated butenals was active during this period. prepchem.comprepchem.comgoogle.com A documented synthesis for the (Z)-isomer of this compound involves the reaction of chloral (B1216628) hydrate (B1144303) with chloroacetaldehyde (B151913), a method detailed in modern chemical literature. uni-muenchen.de The evolution of its use appears to be tied to the increasing demand for complex and highly functionalized heterocyclic molecules in various fields of applied chemistry.
Current Research Landscape and Identified Knowledge Gaps
The current research landscape for this compound appears to be focused primarily on its application as a synthetic intermediate rather than on the study of the compound itself. Its utility is well-established in specific synthetic pathways, such as the preparation of dichloropyridazines. chemicalbook.com
A significant knowledge gap is the limited amount of published research exploring the full synthetic potential of this compound. While its reaction with semicarbazide (B1199961) and phosphites is known, a comprehensive study of its reactivity with other nucleophiles or in different reaction paradigms (e.g., cycloadditions, multicomponent reactions) is not widely documented. chemicalbook.comprepchem.com There is a lack of extensive studies on the stereoselective synthesis and reactions of its isomers. Much of the available data focuses on the (Z)-isomer, with less information available for the (E)-isomer. chemshuttle.comuni-muenchen.de Furthermore, detailed mechanistic studies of its known transformations are sparse in the public domain. This suggests that while this compound is a useful tool for chemists, its own fundamental chemistry is an area ripe for further academic exploration.
Structure
3D Structure
Properties
IUPAC Name |
2,4,4,4-tetrachlorobut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4O/c5-3(2-9)1-4(6,7)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGGOPLEWSLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941159 | |
| Record name | 2,4,4,4-Tetrachlorobut-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19429-51-7 | |
| Record name | 2,4,4,4-Tetrachloro-2-butenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19429-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4,4-Tetrachloro-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019429517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4,4-Tetrachlorobut-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4,4,4 Tetrachlorobut 2 Enal
Established Synthetic Pathways
The traditional methods for synthesizing 2,4,4,4-Tetrachlorobut-2-enal have been foundational in its industrial and laboratory-scale production.
A primary and well-documented method for the preparation of this compound involves the reaction of chloral (B1216628) hydrate (B1144303) with chloroacetaldehyde (B151913). uni-muenchen.de In a typical procedure, chloral hydrate and ammonium (B1175870) acetate (B1210297) are dissolved in a solvent like toluene (B28343) and heated to reflux. uni-muenchen.de Chloroacetaldehyde is then added dropwise to the vigorously stirred solution. uni-muenchen.de The reaction mixture is refluxed for several hours, often with a water separator to remove the water formed during the condensation reaction. uni-muenchen.de
This aldol (B89426) condensation reaction between chloral (formed in situ from chloral hydrate) and chloroacetaldehyde initially forms an unstable aldol adduct. Subsequent dehydration leads to the formation of the α,β-unsaturated aldehyde, this compound. The use of a catalyst, such as ammonium acetate, is crucial for promoting the reaction.
Table 1: Reaction Parameters for Synthesis from Chloral Hydrate and Chloroacetaldehyde
| Parameter | Value |
| Reactant 1 | Chloral Hydrate |
| Reactant 2 | Chloroacetaldehyde |
| Catalyst | Ammonium Acetate |
| Solvent | Toluene |
| Reaction Type | Aldol Condensation |
This table summarizes the key components and conditions for the synthesis of this compound from chloral hydrate and chloroacetaldehyde.
While the reaction of chloral and chloroacetaldehyde is a mainstay, alternative routes have been explored to improve yield, reduce byproducts, or utilize different starting materials. These can include modifications to the catalyst system, solvent, or reaction conditions. For instance, different amine bases or Lewis acids could potentially be employed to catalyze the condensation. Additionally, variations in the work-up procedure can impact the purity and final yield of the product.
Other synthetic strategies might involve the chlorination of butenal or its derivatives. However, controlling the regioselectivity of chlorination to obtain the desired 2,4,4,4-tetrachloro substitution pattern can be challenging.
Stereoselective Synthesis of this compound
The double bond in this compound gives rise to the possibility of (E) and (Z) isomers. Controlling the stereochemical outcome of the synthesis is a significant area of research.
The synthesis of the (Z)-isomer of this compound is of particular interest for certain applications. prepchem.comprepchem.com The formation of the (Z)-isomer can be influenced by the reaction conditions. For example, the choice of solvent and the reaction temperature can affect the isomeric ratio. It is understood that the (Z)-isomer can be the thermodynamically favored product under certain conditions, or its formation can be directed by specific catalysts. researchgate.net
For instance, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes have been shown to produce (Z)-enol silanes with high stereoselectivity. organic-chemistry.org This methodology, while not directly applied to this compound in the provided information, highlights a potential strategy for controlling the geometry of the double bond in related systems. organic-chemistry.org The mechanism involves an oxidative cyclization to a nickel η¹ O-enolate metallacycle, which favors the formation of the Z-isomer. organic-chemistry.org
While the provided information does not detail specific methods for the enantiomeric control of this compound, general principles of asymmetric synthesis can be applied. Enantioselective synthesis is crucial when the target molecule is chiral and a specific enantiomer is desired for its biological activity or as a building block in further synthesis. ub.edu
Strategies for achieving enantiomeric control include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical course of a reaction. mdpi.com After the desired transformation, the auxiliary is removed.
Chiral Catalysts: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. ub.edu
Enzymatic Resolutions: Enzymes, which are inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. bibliotekanauki.pl
Table 2: General Approaches to Stereoselective Synthesis
| Methodology | Description |
| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. |
| Chiral Catalysts | Catalysts that create a chiral environment to favor one enantiomer. |
| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer. |
This table outlines common strategies for achieving stereocontrol in chemical synthesis.
Novel Synthetic Approaches and Innovations
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, sustainability, and access to complex molecules. For the synthesis of α,β-unsaturated aldehydes like this compound, several innovative approaches are emerging.
Recent advancements in catalysis, such as the use of N-heterocyclic carbenes (NHCs) and photocatalysis, offer new possibilities for C-C bond formation and functional group transformations. thieme.de These methods can often be performed under milder conditions and with higher selectivity than traditional methods.
Chemical Reactivity and Transformation of 2,4,4,4 Tetrachlorobut 2 Enal
Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety
The aldehyde functional group in 2,4,4,4-tetrachlorobut-2-enal is a primary site of reactivity. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com This electrophilicity is further intensified by the strong electron-withdrawing inductive effect of the adjacent trichloromethyl group and the chlorine atom on the alkene system. Consequently, the aldehyde moiety is highly susceptible to attack by nucleophiles. allen.in
Typical reactions involving the aldehyde group include nucleophilic additions. For instance, the addition of a nucleophile like the cyanide ion can lead to the formation of a cyanohydrin. allen.in Similarly, the molecule can exhibit reactivity analogous to other aldehydes in condensation reactions. The carbon atom of the carbonyl group acts as an electrophile, accepting an electron pair from a nucleophile. youtube.com The conjugated system allows for 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon), a characteristic feature of α,β-unsaturated carbonyl compounds. mdpi.comic.ac.uk The presence of multiple electron-withdrawing chlorine atoms significantly influences the electron distribution across the molecule, enhancing the electrophilic character of both the carbonyl carbon and the β-carbon. mdpi.com
Reactions Involving the Halogenated Alkene System
The carbon-carbon double bond in this compound is part of a conjugated π-system, which also includes the carbonyl group. This alkene system is electron-deficient due to the presence of both the aldehyde group and the chlorine substituents. This electron-poor nature makes it a good substrate for nucleophilic attack, particularly in Michael-type or conjugate addition reactions. ic.ac.uk
Furthermore, the chlorine atoms attached to the alkene and the adjacent C4 carbon are potential leaving groups. Under suitable conditions, the molecule could undergo nucleophilic substitution or elimination reactions. The stability of the resulting intermediates or products would govern the feasibility and outcome of such transformations. The presence of chlorine substituents can decelerate nucleophilic addition at the positions they occupy. mdpi.com
Cycloaddition Reactions and Pericyclic Processes
As a conjugated system, this compound is a potential participant in cycloaddition reactions. The most notable of these is the Diels-Alder, or [4+2] cycloaddition, where it can function as the dienophile. libretexts.org A cycloaddition is a concerted reaction where two π-electron systems join to form a new ring. libretexts.org The Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org The strong electron-withdrawing properties of the aldehyde and chlorine atoms in this compound make it an activated, electron-poor dienophile, enhancing its reactivity towards conjugated dienes.
Other pericyclic reactions, such as [2+2] cycloadditions, could also be envisioned, although these often require photochemical conditions for alkenes that are not doubly activated. nih.govyoutube.com The specific stereochemical and regiochemical outcomes of such cycloadditions would be influenced by the electronic and steric properties of the reacting partners.
Reductive and Oxidative Transformations
The functional groups within this compound can undergo both reduction and oxidation.
Reduction : The aldehyde group can be selectively reduced to a primary alcohol, yielding 2,4,4,4-tetrachlorobut-2-en-1-ol, using mild reducing agents like sodium borohydride. More powerful reducing agents could potentially reduce both the aldehyde and the carbon-carbon double bond.
Oxidation : The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2,4,4,4-tetrachlorobut-2-enoic acid. This transformation can be achieved using various oxidizing agents commonly employed for aldehyde oxidation. The high degree of chlorination may affect the stability of the molecule under harsh oxidative conditions.
Condensation Reactions with Nitrogen-Containing Compounds
The electrophilic carbonyl carbon of this compound readily reacts with primary amino groups and related nitrogen nucleophiles in condensation reactions. rsc.org These reactions typically involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.com
A significant and well-documented transformation of this compound is its reaction with semicarbazide (B1199961) hydrochloride. nih.gov Instead of forming a simple semicarbazone, this reaction proceeds through a condensation and subsequent cyclization pathway to yield 3,5-dichloropyridazine (B104411). chemicalbook.comuni-muenchen.de
In this process, this compound (also referred to as (Z)-2,4,4,4-tetrachlorobut-2-enal) is treated with a solution of semicarbazide hydrochloride. uni-muenchen.de The reaction involves the initial formation of a hydrazone-type intermediate which then undergoes an intramolecular cyclization with the elimination of hydrogen chloride and water, leading to the formation of the stable aromatic pyridazine (B1198779) ring. chemicalbook.com This reaction serves as a key synthetic route to the 3,5-dichloropyridazine scaffold, which is a valuable building block in medicinal chemistry. chemicalbook.com
Table 1: Synthesis of 3,5-Dichloropyridazine
| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |
|---|
In line with general carbonyl chemistry, this compound is expected to react with various nitrogen-based nucleophiles to form corresponding derivatives. researchgate.netmdpi.com
Imines (Schiff Bases) : Reaction with primary amines (R-NH₂) results in the formation of imines, which contain a C=N-R functional group. masterorganicchemistry.comyoutube.com The reaction is typically acid-catalyzed and involves the elimination of water. lumenlearning.comyoutube.com
Oximes : Condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes, characterized by a C=N-OH group. ijprajournal.comresearchgate.netarpgweb.com This reaction is a classic method for the characterization and protection of carbonyl compounds. researchgate.net
Hydrazones : Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones, which feature a C=N-NHR moiety. nih.govsoeagra.comresearchgate.net These reactions proceed via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. soeagra.com
Table 2: General Condensation Reactions
| Reactant Type | General Formula | Product Functional Group | Product Class | Reference(s) |
|---|---|---|---|---|
| Primary Amine | R-NH₂ | >C=N-R | Imine (Schiff Base) | masterorganicchemistry.comyoutube.com |
| Hydroxylamine | NH₂OH | >C=N-OH | Oxime | ijprajournal.comarpgweb.com |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
A comprehensive review of available scientific literature did not yield specific research findings or detailed experimental data on the metal-catalyzed transformations and cross-coupling reactions of this compound. While metal-catalyzed reactions, particularly those involving palladium and copper catalysts, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, their application to this specific polychlorinated α,β-unsaturated aldehyde is not documented in readily accessible scholarly articles or patents.
The reactivity of related α,β-unsaturated aldehydes and chlorinated compounds in metal-catalyzed processes is well-established. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions are powerful methods for the functionalization of unsaturated systems. Similarly, copper-catalyzed reactions are widely employed for various transformations. However, the unique electronic and steric properties conferred by the dense chlorination in this compound, particularly the trichloromethyl group and the vinyl chloride moiety, likely present specific challenges and opportunities for catalysis that have not yet been explored or reported in the literature.
Due to the absence of specific studies, no data tables on reaction conditions, catalyst systems, or product yields for the metal-catalyzed transformations of this compound can be provided at this time. Further experimental research would be necessary to elucidate the behavior of this compound in the presence of various metal catalysts and to determine its potential as a substrate in cross-coupling and other metal-mediated transformations.
Derivatization and Functionalization Chemistry of 2,4,4,4 Tetrachlorobut 2 Enal
Formation of Heterocyclic Compounds
The presence of both an aldehyde and a reactive double bond makes 2,4,4,4-Tetrachlorobut-2-enal a valuable precursor for the synthesis of a range of heterocyclic systems. These reactions often proceed through initial nucleophilic attack at the aldehyde or the β-carbon of the double bond, followed by cyclization.
Synthesis of Azoles and Diazines as Energetic Precursors
A significant application of this compound is in the synthesis of nitrogen-rich heterocyclic compounds, particularly azoles and diazines, which are of interest as precursors to energetic materials. The high nitrogen content of these heterocycles contributes to their energetic properties, releasing a large amount of energy upon decomposition to form stable dinitrogen gas.
Research has demonstrated that (Z)-2,4,4,4-Tetrachlorobut-2-enal can be synthesized from the reaction of chloral (B1216628) hydrate (B1144303) and chloroacetaldehyde (B151913) in the presence of ammonium (B1175870) acetate (B1210297). This compound serves as a key intermediate in the formation of various energetic compounds. For instance, it can be reacted with different nitrogen-containing nucleophiles to construct the core heterocyclic rings of azoles and diazines. The subsequent introduction of nitro groups or other energetic functionalities onto these heterocyclic scaffolds leads to the final energetic materials.
Table 1: Examples of Energetic Precursors Synthesized from this compound
| Precursor | Reactant with this compound | Resulting Heterocycle Core |
|---|---|---|
| (Z)-2,4,4,4-Tetrachlorobut-2-enal | Nitrogen-containing nucleophiles | Azoles and Diazines |
Note: Specific examples of resulting energetic compounds and their performance data are often restricted or not publicly available due to the sensitive nature of the research.
Exploration of Other Heterocyclic Ring Systems
While the synthesis of azoles and diazines is a documented application, a comprehensive literature search did not yield specific examples or detailed research findings for the derivatization of this compound into a broader range of other heterocyclic ring systems. The inherent reactivity of the starting material suggests potential for the synthesis of other heterocycles, such as pyrazoles, isoxazoles, and pyridines, through reactions with appropriate binucleophiles. However, dedicated studies exploring these pathways appear to be limited or not widely reported.
Chain Extension and Polymerization Reactions
The carbon-carbon double bond in this compound suggests its potential as a monomer in polymerization reactions. In principle, it could undergo addition polymerization to form polychlorinated polymers with pendant aldehyde or transformed functional groups. Such polymers could exhibit interesting properties, including flame retardancy and chemical resistance, due to the high chlorine content.
However, a thorough review of the available scientific literature did not reveal specific studies or detailed findings on the chain extension or polymerization reactions of this compound. The steric hindrance and electronic effects of the four chlorine atoms may pose challenges to conventional polymerization methods, and further research is needed to explore this potential application.
Halogen Exchange and Modification Reactions
The four chlorine atoms in this compound are potential sites for halogen exchange reactions, such as the Finkelstein reaction, which could replace chlorine with other halogens like fluorine or iodine. Such modifications would significantly alter the reactivity and properties of the molecule, opening up new avenues for further functionalization. For example, the introduction of fluorine could enhance thermal stability and introduce unique electronic effects, while iodine could serve as a leaving group for cross-coupling reactions.
Despite the theoretical potential, a detailed search of the chemical literature did not provide specific examples or research findings on halogen exchange or modification reactions performed on this compound.
Synthesis of Highly Chlorinated Organic Building Blocks
This compound itself is a highly chlorinated organic building block. Its inherent reactivity allows for its transformation into other valuable chlorinated synthons. For instance, reduction of the aldehyde could yield a chlorinated alcohol, while oxidation could produce a chlorinated carboxylic acid. These new building blocks could then be used in the synthesis of complex chlorinated molecules with applications in materials science, agrochemicals, or pharmaceuticals.
While the potential for such transformations is clear from fundamental organic chemistry principles, specific and detailed research dedicated to the synthesis of a library of highly chlorinated organic building blocks from this compound is not extensively documented in the public domain.
Incorporation into Macrocyclic and Supramolecular Structures
The difunctional nature of this compound makes it a candidate for use in the construction of macrocyclic and supramolecular structures. By reacting with complementary difunctional or polyfunctional molecules, it could potentially form large ring systems or be incorporated into more complex, non-covalently assembled architectures. The resulting macrocycles or supramolecular assemblies could possess unique host-guest properties or be of interest in materials science.
A comprehensive search of the scientific literature did not, however, yield any specific research articles or detailed findings on the incorporation of this compound into macrocyclic or supramolecular structures. This remains a largely unexplored area of its chemical potential.
Applications of 2,4,4,4 Tetrachlorobut 2 Enal in Advanced Materials Science
Precursor in Energetic Materials Synthesis
The synthesis of novel energetic materials is a critical area of research with implications for both military and civilian applications. mdpi.com 2,4,4,4-Tetrachlorobut-2-enal has emerged as a valuable starting material in the creation of high-energy-density materials (HEDMs). nih.gov
Development of High-Energy Density Materials
High-energy-density materials are compounds that store large amounts of chemical energy, which can be released in a rapid and controlled manner. nih.gov The development of new HEDMs often focuses on creating molecules with a high nitrogen content and a favorable oxygen balance. rsc.org The structural framework of this compound provides a foundation for building more complex, energy-rich molecules. uni-muenchen.de Its chlorinated backbone can be chemically modified to introduce energetic functionalities, such as nitro groups, which are crucial for the performance of explosives and propellants. rsc.orguni-muenchen.de Research in this area aims to develop HEDMs with superior detonation performance and thermal stability. nih.govnih.gov The quest for materials with higher energy density than traditional explosives like TNT and HMX drives the exploration of novel synthetic pathways, where precursors like this compound play a pivotal role. frontiersin.org
Energetic Functionalization of Diverse Scaffolds
The concept of "energetic functionalization" involves the introduction of energy-bearing groups onto various molecular scaffolds to create new energetic materials. uni-muenchen.de this compound serves as a key intermediate in the synthesis of various heterocyclic compounds that are foundational to many energetic materials. uni-muenchen.de For instance, it can be used in the synthesis of pyridazine-based energetic materials. The process involves a series of reactions where the tetrachloro-butenal structure is transformed and functionalized to yield highly nitrated, energy-rich molecules. uni-muenchen.de This approach allows for the systematic design and synthesis of new energetic materials with tailored properties by modifying the core scaffold and the attached functional groups. nih.govrsc.org
Intermediate in Agrochemical Research and Development
The agricultural industry continually seeks new and effective herbicides, insecticides, and fungicides to protect crops. made-in-china.com this compound serves as an important intermediate in the synthesis of various agrochemicals. lanxess.com Its reactive nature allows for the creation of complex molecules with specific biological activities. For example, derivatives of chlorinated butenoates are known for their use in agrochemicals due to their reactivity and bioactivity. The development of new pesticides often involves the synthesis of novel chemical structures, and versatile building blocks like this compound are essential in this process. made-in-china.com
Building Block for Specialized Fine Chemicals and Intermediates
Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. cm-finechemicals.comcuriaglobal.com this compound is a key building block in the synthesis of a variety of fine chemicals and advanced intermediates. echemi.comnordmann.global Its multiple reactive sites allow for a wide range of chemical transformations, leading to the production of complex molecules with specific functionalities. daikinchem.de These fine chemicals find applications in diverse industries, including pharmaceuticals, electronics, and cosmetics. lanxess.comcuriaglobal.com The ability to synthesize these specialized compounds efficiently and with high purity is crucial for the advancement of these fields. cm-finechemicals.com
Contributions to Advanced Dye Chemistry
The field of dye chemistry is constantly evolving, with a demand for new dyes with improved properties for various applications, including textiles, printing, and advanced technologies like dye-sensitized solar cells (DSSCs). rsc.org While not a dye itself, this compound can be used as a precursor to synthesize heterocyclic compounds that form the core structures of certain advanced dyes. The specific functional groups and structural features derived from this compound can influence the photophysical properties of the final dye molecule, such as its absorption spectrum and quantum yield. For example, in the context of DSSCs, the molecular structure of the dye is critical for efficient light harvesting and electron transfer, and precursors like this compound can provide the necessary chemical handles to build these complex dye molecules. ossila.com
Mechanistic Investigations of Reactions Involving 2,4,4,4 Tetrachlorobut 2 Enal
Elucidation of Reaction Pathways and Intermediates
Currently, there are no published studies that specifically elucidate the reaction pathways and intermediates for reactions involving 2,4,4,4-tetrachlorobut-2-enal. The presence of multiple reactive sites—the aldehyde carbonyl group, the carbon-carbon double bond, and the trichloromethyl group—suggests a rich and complex reactivity profile. However, without experimental or computational studies, any proposed pathway would be purely speculative.
For other α,β-unsaturated aldehydes, reactions such as 1,2-addition to the carbonyl group and 1,4-conjugate addition are well-documented. The high degree of chlorination in this compound is expected to significantly influence the electrophilicity of the various carbons, but the precise nature of this influence on reaction pathways has not been investigated.
Transition State Analysis and Reaction Energetics
A critical aspect of understanding any chemical reaction is the characterization of its transition states and the associated energy barriers. As of now, no transition state analyses or calculations of reaction energetics for reactions of this compound have been reported. Such studies, typically employing computational quantum chemistry methods, are essential for predicting reaction feasibility, selectivity, and for corroborating proposed mechanisms. The lack of this data prevents a quantitative understanding of the reactivity of this compound.
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic data provide fundamental insights into reaction rates and equilibria. There is a complete absence of such studies for this compound in the available literature. Kinetic experiments would be necessary to determine rate laws and the influence of reaction conditions on the speed of transformations involving this compound. Similarly, thermodynamic measurements or calculations would be required to understand the relative stabilities of reactants, products, and potential intermediates.
Spectroscopic Probing of Reaction Intermediates
The direct observation of reaction intermediates through spectroscopic techniques is a powerful tool for mechanistic elucidation. Techniques such as NMR, IR, UV-Vis, and mass spectrometry are commonly used for this purpose. However, no studies have been published that utilize these methods to probe for and characterize any transient species formed during reactions of this compound.
Computational Chemistry and Theoretical Studies on 2,4,4,4 Tetrachlorobut 2 Enal and Its Derivatives
Molecular Structure and Conformation Analysis
Computational studies, typically using Density Functional Theory (DFT) methods, can predict the most stable conformers. The presence of bulky chlorine atoms and the delocalized π-electron system of the α,β-unsaturated aldehyde influence the conformational preferences. It is expected that steric hindrance between the chlorine atoms and the carbonyl group plays a significant role in determining the lowest energy conformation. A relaxed potential energy surface scan can identify various minima corresponding to stable conformers.
For instance, a conformational search might reveal several stable or metastable conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. The dihedral angle between the C=C double bond and the C=O double bond is a critical parameter, with s-trans (anti-periplanar) and s-cis (syn-periplanar) arrangements being the most common for conjugated enones. In the case of 2,4,4,4-tetrachlorobut-2-enal, the large trichloromethyl group likely imposes significant steric constraints, favoring a particular conformation.
A study on chlorinated hydrocarbons and chlorohydrins highlights the importance of J-based configuration analysis using NMR, which can be supported by computational methods to determine relative stereochemistry. nih.gov Similarly, a detailed conformational analysis of trichlorinated diols provides a framework for understanding the conformational preferences in polychlorinated systems. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| A | ~180° (s-trans) | 0.00 |
| B | ~0° (s-cis) | 3.5 |
| C | ~120° (gauche) | 5.2 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.
Electronic Structure Calculations and Reactivity Indices
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. biorxiv.org
For this compound, the presence of the electron-withdrawing chlorine atoms and the conjugated system significantly influences its electronic structure. The HOMO is likely to be localized on the C=C double bond, while the LUMO is expected to be centered on the carbonyl group and the C=C bond.
Reactivity indices, such as the molecular electrostatic potential (MEP), Fukui functions, and local softness, can be calculated to predict the sites of electrophilic and nucleophilic attack. The MEP visually represents the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be a site of high negative potential, making it susceptible to attack by electrophiles, while the carbonyl carbon and the β-carbon of the double bond would be electrophilic centers.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are hypothetical and serve as examples of data obtained from electronic structure calculations.
Reactivity Prediction and Mechanistic Insights via DFT Methods
DFT methods are widely used to predict the reactivity of molecules and to elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed picture of a chemical reaction can be constructed. For this compound, several types of reactions can be computationally investigated.
One important reaction is nucleophilic addition to the carbonyl group or to the β-carbon of the conjugated system (Michael addition). DFT calculations can determine the activation energies for both pathways, providing insight into the preferred mode of reaction. The nature of the nucleophile will significantly influence the outcome.
The reactivity of the C-Cl bonds can also be studied. For example, the susceptibility of the trichloromethyl group to nucleophilic substitution or elimination reactions can be assessed by calculating the energies of the corresponding intermediates and transition states. The presence of multiple chlorine atoms can also influence the acidity of the aldehydic proton.
Computational studies on the reactivity of intermediates in the synthesis of other complex molecules demonstrate the power of DFT in understanding reaction pathways. amanote.com Similarly, investigations into the reactivity of other aldehydes provide a basis for predicting the chemical behavior of this compound. nih.gov
Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy using DFT methods. wordpress.comuzh.ch For this compound, the calculated NMR parameters would be highly dependent on the molecule's conformation. Comparing calculated and experimental spectra can help to identify the dominant conformer in solution. Chlorine NMR (³⁵Cl and ³⁷Cl) could also be computationally explored, although the signals are expected to be broad. huji.ac.il
IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nih.govacs.org This allows for the assignment of characteristic vibrational modes, such as the C=O stretch, C=C stretch, and C-Cl stretches. Anharmonic frequency calculations can provide even better agreement with experimental data. researchgate.net
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). libretexts.orglibretexts.org For this compound, the main absorption would likely correspond to a π → π* transition within the conjugated system. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements. The extent of conjugation significantly affects the λmax. libretexts.orglibretexts.org
Table 3: Hypothetical Simulated Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (CHO) | ~9.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~190 ppm |
| IR | C=O Stretch | ~1700 cm⁻¹ |
| UV-Vis | λmax (π → π*) | ~230 nm |
Note: These are illustrative values. Actual simulated data would depend on the level of theory and basis set used.
Quantum Chemical Studies on Energetic Properties of Derived Compounds
Quantum chemical calculations can be employed to determine the energetic properties of molecules, such as their heat of formation and bond dissociation energies. This is particularly relevant for understanding the stability and potential applications of derivatives of this compound.
For instance, the energetic properties of potential reaction products, such as those resulting from nucleophilic addition or substitution reactions, can be calculated. This information is crucial for assessing the thermodynamic feasibility of synthetic routes to new derivatives.
Furthermore, for derivatives with potential applications as energetic materials, quantum chemical methods can be used to predict properties like detonation velocity and pressure. While there are no specific studies on energetic derivatives of this compound, the methodologies applied to other energetic compounds could be conceptually extended.
Future Research Directions and Prospects for 2,4,4,4 Tetrachlorobut 2 Enal Chemistry
Untapped Synthetic Methodologies and Catalysis
The current reported synthesis of (Z)-2,4,4,4-Tetrachlorobut-2-enal involves the reaction of chloral (B1216628) hydrate (B1144303) and chloroacetaldehyde (B151913) in toluene (B28343) at reflux with ammonium (B1175870) acetate (B1210297) as a catalyst. uni-muenchen.de While effective, this method presents opportunities for the development of more advanced, efficient, and stereoselective synthetic strategies.
Future research could focus on leveraging modern catalytic systems to achieve higher yields, better selectivity, and milder reaction conditions. For instance, the development of stereospecific synthetic methods for 2-enal and 2-enone compounds using rhodium and copper catalysts could be adapted for the synthesis of 2,4,4,4-Tetrachlorobut-2-enal. researchgate.net Such an approach could offer precise control over the geometry of the double bond, which is crucial for its subsequent reactivity and the properties of its derivatives.
Furthermore, the application of electrochemical methods, such as the manganese-catalyzed chloroalkylation of alkenes, could provide a novel and sustainable route to this and related polychlorinated aldehydes. nih.govacs.org These methods often proceed under mild conditions and can offer unique selectivities not achievable through traditional thermal methods. The exploration of metal-free, visible-light-mediated chlorination reactions could also present a greener alternative to traditional chlorinating agents. mdpi.com
A key area for development is the stereoselective synthesis of chiral derivatives of this compound. The use of chiral catalysts could enable the enantioselective or diastereoselective synthesis of substituted analogs, opening up new avenues for its use in the synthesis of complex, biologically active molecules. rsc.orgnih.gov
Table 1: Potential Catalytic Systems for the Synthesis of this compound and its Derivatives
| Catalytic System | Potential Advantages | Relevant Research Areas |
| Rhodium/Copper Catalysis | High stereospecificity, mild reaction conditions. | Stereoselective synthesis of α,β-unsaturated aldehydes. researchgate.net |
| Manganese-based Electrocatalysis | Use of electricity as a green oxidant, high functional group tolerance. | Chloroalkylation of alkenes. nih.govacs.org |
| Chiral Lewis Acid/Brønsted Acid Catalysis | Enantioselective and diastereoselective synthesis of derivatives. | Asymmetric synthesis of complex heterocyclic structures. nih.gov |
| Photocatalysis | Use of light as an energy source, metal-free options. | Visible-light-mediated chlorination. mdpi.com |
Exploration of Novel Reactivity Patterns and Selectivities
The rich functionality of this compound suggests a wide range of chemical transformations that remain to be explored. The interplay between the aldehyde, the electron-deficient double bond, and the trichloromethyl group can lead to novel reactivity and selectivity.
Future investigations should systematically explore the reactivity of the different functional groups. For example, the selective reduction of the aldehyde in the presence of the double bond, or vice versa, could yield valuable synthetic intermediates. The development of selective nucleophilic additions is another promising area. While α,β-unsaturated aldehydes can undergo both 1,2- and 1,4-conjugate additions, the electronic effect of the four chlorine atoms in this compound could significantly influence the regioselectivity of these reactions. pressbooks.pub The use of different classes of nucleophiles and catalysts could allow for precise control over the addition pattern.
The trichloromethyl group is another key feature that warrants further investigation. Radical reactions involving this group could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, atom transfer radical addition (ATRA) reactions could be employed to further functionalize the molecule. Moreover, the selective substitution of one or more chlorine atoms could provide access to a diverse range of derivatives with tailored properties.
The potential for this compound to participate in cycloaddition reactions is another untapped area of research. As a dienophile in Diels-Alder reactions or in other pericyclic processes, it could serve as a building block for the synthesis of complex cyclic and polycyclic systems.
Advanced Materials Applications Beyond Current Scope
The known use of this compound in the synthesis of energetic materials highlights its potential as a precursor to advanced materials. uni-muenchen.de However, its utility likely extends far beyond this single application.
A significant area for future research is the use of this compound as a monomer in polymer synthesis. The presence of multiple reactive sites could allow for its incorporation into polymers through various polymerization techniques, including addition and condensation polymerizations. The resulting polychlorinated polymers could exhibit interesting properties such as flame retardancy, chemical resistance, and unique optical or electronic characteristics. Topochemical polymerizations, which are solid-state reactions, could also be explored to create highly ordered polymers. rsc.org
Furthermore, derivatization of this compound could lead to the development of novel functional materials. For example, its conversion into heterocyclic compounds could yield molecules with interesting photophysical or biological properties. The synthesis of chalcone-like derivatives containing the tetrachlorobutyl moiety could be explored for potential anticancer or antioxidant applications. nih.gov The high chlorine content of the molecule could also be exploited in the design of new agrochemicals or pharmaceuticals, where halogen atoms are often incorporated to enhance biological activity and metabolic stability.
Table 2: Potential Advanced Material Applications for this compound Derivatives
| Material Class | Potential Properties | Rationale |
| Flame-Retardant Polymers | Reduced flammability. | High chlorine content. |
| Functional Polymers | Tailorable optical and electronic properties. | Incorporation of a highly functionalized monomer. beilstein-journals.org |
| Biologically Active Molecules | Potential as pharmaceuticals or agrochemicals. | Halogenation is a common strategy in drug design. |
| Precursors to Heterocycles | Access to novel scaffolds with unique properties. | Cyclization reactions involving the aldehyde and double bond. |
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. The synthesis and derivatization of this compound present several opportunities for the application of these principles.
Future research should focus on replacing hazardous reagents and solvents in the current synthetic route. For example, the use of toluene could be substituted with greener alternatives such as bio-based solvents. nih.govnih.gov The development of catalyst-centered reactions, as discussed in section 8.1, can also contribute to a greener process by reducing waste and energy consumption. nih.gov
The atom economy of the synthesis could be improved by exploring alternative synthetic pathways that minimize the formation of byproducts. For instance, direct C-H activation and functionalization approaches could provide more efficient routes to this and related compounds. mdpi.com
In terms of derivatization, the use of greener methodologies should also be a priority. This includes the use of catalytic methods for functional group transformations, avoiding stoichiometric reagents whenever possible. For example, catalytic dechlorination methods could be employed for the selective removal of chlorine atoms, offering a more sustainable alternative to traditional reducing agents. researchgate.netgjesm.net Photocatalytic methods, which utilize light as a clean energy source, could also be developed for both the synthesis and derivatization of this compound. ijcce.ac.ir
Finally, the life cycle of this compound and its derivatives should be considered. Research into their biodegradability and the development of methods for their safe disposal or recycling will be crucial for ensuring the long-term sustainability of their applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
